Cas no 878671-98-8 (Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate)

O composto Methyl 2-((5-amino-4-(4-ciclopropilnaftalen-1-il)-4H-1,2,4-triazol-3-il)tio)acetato é um derivado de triazol funcionalizado que combina um núcleo de naftaleno substituído com um grupo ciclopropil e uma cadeia tioacetato. Sua estrutura única confere propriedades versáteis, como potencial atividade biológica, devido à presença dos grupos amino e tioéter, que podem facilitar interações moleculares específicas. O éster metílico na extremidade aumenta a solubilidade em solventes orgânicos, tornando-o útil em sínteses intermediárias ou como bloco de construção em química medicinal. Sua estabilidade e reatividade seletiva o tornam adequado para aplicações em pesquisa farmacêutica, especialmente no desenvolvimento de novos agentes terapêuticos.
Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate structure
878671-98-8 structure
Product Name:Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
N.o CAS:878671-98-8
MF:C18H18N4O2S
MW:354.426122188568
MDL:MFCD22580360
CID:2110988
PubChem ID:59763691
Update Time:2025-06-20

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Propriedades químicas e físicas

Nomes e Identificadores

    • methyl 2-(5-amino-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate
    • Acetic acid, 2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
    • Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
    • methyl 2-(5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate
    • CNGKUBCPRFRNDC-UHFFFAOYSA-N
    • BCP24106
    • AK543084
    • methyl 2-[[5-am
    • Acetic acid, [[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester (9CI)
    • Methyl 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetate
    • DS-19192
    • methyl 2-{[4-(4-cyclopropylnaphthalen-1-yl)-5-imino-1H-1,2,4-triazol-3-yl]sulfanyl}acetate
    • MFCD22580360
    • 878671-98-8
    • methyl 2-{[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl}acetate
    • Acetic acid,2-((5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl)thio)-, methyl ester
    • AKOS027461071
    • DA-33158
    • CS-0012743
    • methyl 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
    • SCHEMBL250383
    • Methyl2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
    • C18H18N4O2S
    • methyl 2-{[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
    • SC5066
    • MDL: MFCD22580360
    • Inchi: 1S/C18H18N4O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3,(H2,19,20)
    • Chave InChI: CNGKUBCPRFRNDC-UHFFFAOYSA-N
    • SMILES: O=C(CSC1N(C2C3C(=CC=CC=3)C(C3CC3)=CC=2)C(N)=NN=1)OC

Propriedades Computadas

  • Massa Exacta: 354.11504700g/mol
  • Massa monoisotópica: 354.11504700g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 490
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 108
  • XLogP3: 3.7

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P280-P305+P351+P338
  • Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M897319-25g
Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 97%
25g
4,716.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GR089-200mg
Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 97%
200mg
111.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GR089-5g
Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 97%
5g
1224.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GR089-1g
Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 97%
1g
360.0CNY 2021-07-12
Chemenu
CM140115-1g
methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 95+%
1g
$123 2021-08-05
Chemenu
CM140115-5g
methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 95+%
5g
$338 2021-08-05
Chemenu
CM140115-10g
methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 95+%
10g
$508 2021-08-05
eNovation Chemicals LLC
D759165-5g
Acetic acid, 2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
878671-98-8 95%
5g
$340 2023-05-17
abcr
AB487287-1 g
Methyl 2-(5-amino-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate; .
878671-98-8
1g
€129.60 2023-04-20
abcr
AB487287-5 g
Methyl 2-(5-amino-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate; .
878671-98-8
5g
€293.50 2023-04-20

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 12 h, 50 °C
Referência
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Método de produção 2

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt
2.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
Referência
Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability
Zhao, Tong; et al, Journal of Medicinal Chemistry, 2020, 63(19), 10829-10854

Método de produção 3

Condições de reacção
1.1 Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C; 12 h, 50 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  50 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, 50 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 12 h, 50 °C
Referência
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Método de produção 4

Condições de reacção
1.1 Reagents: Phosphoric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  12 h, 100 °C
2.1 Solvents: Dichloromethane ;  rt
3.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
Referência
Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability
Zhao, Tong; et al, Journal of Medicinal Chemistry, 2020, 63(19), 10829-10854

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium nitrite ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Diisopropylethylamine ;  0 °C
4.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C; 12 h, 50 °C
4.2 Reagents: Sodium hydroxide Solvents: Water ;  50 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, 50 °C
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referência
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 °C; 12 h, 50 °C
Referência
Triazole-naphthalene based fluorescent chemosensor for highly selective naked eye detection of carbonate ion and real sample analyses
Muniyasamy, Harikrishnan; et al, Inorganic Chemistry Communications, 2021, 133,

Método de produção 7

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
Referência
Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability
Zhao, Tong; et al, Journal of Medicinal Chemistry, 2020, 63(19), 10829-10854

Método de produção 8

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  3 - 10 h, 20 - 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methyl isobutyl ketone ,  Water ;  20 - 50 °C
Referência
Process for the preparation of methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Anonymous, IP.com Journal, 2016, 16,

Método de produção 9

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  12 h, 50 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 °C; 12 h, 50 °C
Referência
Triazole-naphthalene based fluorescent chemosensor for highly selective naked eye detection of carbonate ion and real sample analyses
Muniyasamy, Harikrishnan; et al, Inorganic Chemistry Communications, 2021, 133,

Método de produção 10

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referência
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Método de produção 11

Condições de reacção
1.1 Reagents: Diisopropylethylamine ;  0 °C
2.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C; 12 h, 50 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  50 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, 50 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referência
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Método de produção 12

Condições de reacção
1.1 Reagents: Dipotassium phosphite Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  12 h, 100 °C
2.1 Reagents: Diisopropylethylamine ;  0 °C
3.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referência
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Raw materials

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Preparation Products

Fornecedores recomendados
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.